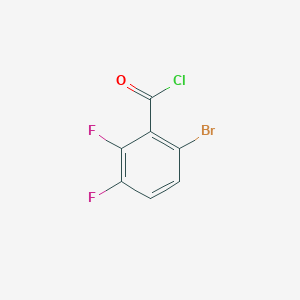

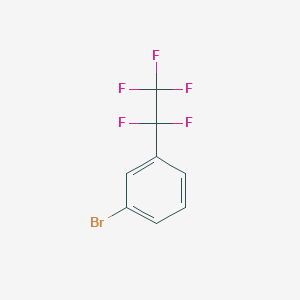

6-Bromo-2,3-difluorobenzoyl chloride

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Complexes

6-Bromo-2,3-difluorobenzoyl chloride has potential applications in the synthesis of heterocyclic complexes. The pincer ligands formed by reacting n-butylimidazole with certain bromomethyl pyridines can further react with silver(I) to yield bis(silver carbene) complexes. These complexes can undergo reactions with palladium and rhodium compounds to form heterocyclic complexes of palladium and rhodium, which are of interest due to their unique structural and catalytic properties (Simons et al., 2003).

Synthesis of N-Heterocyclic Carbenes

The compound is also involved in the synthesis of nucleophilic N-heterocyclic carbenes, serving as catalyst modifiers in amination reactions with various nitrogen-containing substrates. This process is part of the broader synthesis of benzophenone imines and primary amines. The formation of N-aryl-substituted indoles through this method is also notable, as it adds value to the synthesis of key intermediates in the production of significant antibiotics (Grasa et al., 2001).

Catalysis in Organic Synthesis

The bromo-substituted compound is used in organic synthesis, particularly in catalytic processes. It has been utilized in palladium-catalyzed arylation of aldehydes with bromo-substituted carbene ligands. The high catalytic activity observed in these reactions indicates the potential of 6-Bromo-2,3-difluorobenzoyl chloride in facilitating efficient and selective organic transformations (Yamamoto et al., 2015).

Electrochemistry and Ionic Liquid Applications

The compound is also seen in studies related to electrochemistry, particularly concerning ionic liquids. It has been used to investigate the electrochemistry of specific imidazolium tetrafluoroborate ionic liquids, leading to insights into impurity identification, concentration determination, and reactions occurring at both anode and cathode under certain conditions (Xiao & Johnson, 2003).

Safety And Hazards

6-Bromo-2,3-difluorobenzoyl chloride, like other similar compounds, may pose certain hazards. For instance, 4-Bromo-2,6-difluorobenzoyl chloride is known to react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers . It may emit acrid smoke and corrosive fumes .

Eigenschaften

IUPAC Name |

6-bromo-2,3-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O/c8-3-1-2-4(10)6(11)5(3)7(9)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPRKSRBEQPVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,3-difluorobenzoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride](/img/structure/B1524062.png)

![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524073.png)

![2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol](/img/structure/B1524074.png)